Calcium di(quinolin-8-olate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium quinolin-8-olate is a coordination compound formed by the reaction of calcium ions with quinolin-8-ol, a derivative of quinoline. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Calcium quinolin-8-olate can be synthesized by reacting quinolin-8-ol with a calcium salt, such as calcium chloride, in an appropriate solvent. The reaction typically involves the formation of a chelate complex, where the quinolin-8-ol acts as a bidentate ligand, coordinating to the calcium ion through its nitrogen and oxygen atoms. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature.
Industrial Production Methods
In industrial settings, the production of calcium quinolin-8-olate may involve more efficient and scalable methods. One common approach is to use a continuous flow reactor, where the reactants are continuously fed into the reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Chemical Reactions Analysis
Types of Reactions
Calcium quinolin-8-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolin-8-ol derivatives.
Reduction: Reduction reactions can lead to the formation of reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions, where the quinolin-8-ol ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-ol derivatives with additional functional groups, while reduction may produce simpler quinoline derivatives.
Scientific Research Applications
Calcium quinolin-8-olate has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Biology: The compound has been studied for its potential antimicrobial and anticancer properties.
Medicine: Research has shown that calcium quinolin-8-olate may have therapeutic potential in treating certain diseases, such as cancer and bacterial infections.
Industry: It is used in the production of polymers and other materials due to its catalytic properties.
Mechanism of Action
The mechanism of action of calcium quinolin-8-olate involves its ability to coordinate with metal ions and other molecules. The quinolin-8-ol ligand can form stable complexes with various metal ions, which can then participate in catalytic reactions. The molecular targets and pathways involved depend on the specific application, such as enzyme inhibition in biological systems or catalytic activity in chemical reactions.
Comparison with Similar Compounds
Calcium quinolin-8-olate can be compared with other similar compounds, such as:
Potassium quinolin-8-olate: Similar in structure but with potassium instead of calcium. It exhibits different catalytic properties and solubility.
Magnesium quinolin-8-olate: Another similar compound with magnesium as the central metal ion. It has different reactivity and applications.
Zinc quinolin-8-olate: Known for its use in medicinal chemistry and as a catalyst in organic reactions.
Each of these compounds has unique properties and applications, making calcium quinolin-8-olate distinct in its specific uses and effectiveness in various fields.
Properties
CAS No. |
7069-05-8 |
---|---|
Molecular Formula |
C18H12CaN2O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
calcium;quinolin-8-olate |
InChI |
InChI=1S/2C9H7NO.Ca/c2*11-8-5-1-3-7-4-2-6-10-9(7)8;/h2*1-6,11H;/q;;+2/p-2 |
InChI Key |
SSRDUXKBRJYDLX-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C(=C1)[O-])N=CC=C2.C1=CC2=C(C(=C1)[O-])N=CC=C2.[Ca+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.